Sodium Reduction Efficacy: Potassium L-Glutamate vs. Sodium Glutamate (MSG) in Dietary Intervention
A dietary intervention study demonstrates that L-glutamate-rich seasonings, which include potassium glutamate, facilitate a significant reduction in sodium intake. In a cross-over study, participants with normal free L-glutamate intake achieved a 46% reduction in sodium excretion from baseline after 6 weeks (6,107 mg/d vs. 3,277 mg/d), compared to a 22% reduction in the low L-glutamate group [1]. This indicates the superior sodium-lowering potential of L-glutamate-rich seasonings over a standard low-sodium diet without such seasonings. Potassium L-glutamate is a key component of these seasonings and directly contrasts with sodium glutamate (MSG), which would increase, not decrease, dietary sodium load.
| Evidence Dimension | Sodium Excretion Reduction at Week 6 |
|---|---|
| Target Compound Data | 46% reduction from baseline (6,107 mg/d to 3,277 mg/d) |
| Comparator Or Baseline | Low free L-glutamate group: 22% reduction from baseline (5,875 mg/d to 4,603 mg/d) |
| Quantified Difference | 24 percentage points greater reduction |
| Conditions | Human cross-over dietary intervention study, 6-week duration (n=42) |
Why This Matters
This data supports the procurement of potassium L-glutamate for formulating foods that demonstrably aid in achieving public health sodium reduction targets.
- [1] Thu-Ha Nguyen, Tuyen Danh, et al. Dietary free L-glutamate contributes to maintaining a low sodium intake among Vietnamese. Frontiers in Nutrition. 2024;11:1352832. doi:10.3389/fnut.2024.1352832. View Source
